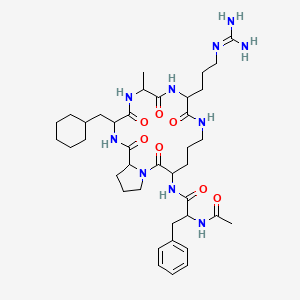
Ac-DL-Phe-DL-Orn(1)-DL-Pro-DL-Cha-DL-Ala-DL-Arg-(1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Negative control for PMX 53.
Aplicaciones Científicas De Investigación
Chiral Separation and Analysis : The fluorescent chiral labeling reagent R(-)-DBD-PyNCS has been used for the separation of DL-amino acids by reversed-phase chromatography. This method, which involves the reaction of the reagent with amino functional groups in DL-amino acids under basic medium, has been adopted for the identification of DL-amino acid sequences in peptides (Toyo’oka, Tomoi, Oe, & Miyahara, 1999).
Synthesis of Macrocyclic Peptidomimetic Drugs : A medium-scale, solution-phase synthesis of the macrocycle Ac-Phe-[Orn-Pro-d-Cha-Trp-Arg] has been developed. This compound, known as 3D53, is a potent, selective, and orally active antagonist of the human C5a receptor and shows significant anti-inflammatory activity in animal models of human disease (Reid, Abbenante, Taylor, & Fairlie, 2003).
Automated Separation and Analysis of Amino Acids : A fully automated method for the pre-column derivatization and separation of DL-amino acids (including DL-Ala) using o-phthaldialdehyde and N-isobutyryl-L(or D)-cysteine has been presented, applicable for food samples analysis (Brückner, Wittner, & Godel, 1991).
Peptide Synthesis and Interaction Studies : The synthesis of Boc/Tos-L-Phe-L-Arg-Xaa tripeptides and their interactions with thrombin and trypsin have been studied, providing insights into the structure and inhibitory action of these peptides (Poyarkova, Fedoryak, Kibirev, & Kukhar, 2003).
Separation Techniques Using Amino Acid Ionic Liquids : Amino acid ionic liquids (AAILs) have been used in chiral separation based on the chiral ligand exchange principle, demonstrating high enantioselectivity for underivatized amino acid enantiomers (Liu, Wu, Tang, Yao, Yang, Nie, & Yao, 2009).
Propiedades
Fórmula molecular |
C39H60N10O7 |
|---|---|
Peso molecular |
780.96 |
Nombre IUPAC |
2-acetamido-N-[15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-methyl-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C39H60N10O7/c1-24-33(51)46-28(16-9-20-43-39(40)41)34(52)42-19-10-17-29(47-36(54)30(45-25(2)50)22-26-12-5-3-6-13-26)38(56)49-21-11-18-32(49)37(55)48-31(35(53)44-24)23-27-14-7-4-8-15-27/h3,5-6,12-13,24,27-32H,4,7-11,14-23H2,1-2H3,(H,42,52)(H,44,53)(H,45,50)(H,46,51)(H,47,54)(H,48,55)(H4,40,41,43) |
SMILES |
CC1C(=O)NC(C(=O)NCCCC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3CCCCC3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C)CCCN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




